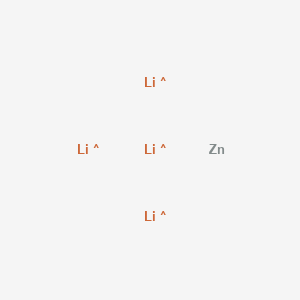
CID 71332970
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 71332970 Lithium, compound with zinc (4:1) . This compound has the molecular formula Li4Zn and is an isomer with the canonical SMILES notation [Li].[Li].[Li].[Li].[Zn] . It is a unique compound due to its specific stoichiometry and the presence of both lithium and zinc in a 4:1 ratio.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, compound with zinc (4:1), typically involves the direct combination of lithium and zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
4Li+Zn→Li4Zn
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity lithium and zinc metals. The metals are heated in a vacuum or an inert gas environment to prevent contamination. The reaction is typically conducted at elevated temperatures to ensure complete reaction and formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, compound with zinc (4:1), can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and zinc oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The lithium atoms can be substituted with other alkali metals in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen (for oxidation), hydrogen (for reduction), and other alkali metals (for substitution). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of lithium, compound with zinc (4:1), include lithium oxide, zinc oxide, and substituted alkali metal compounds.
Aplicaciones Científicas De Investigación
Lithium, compound with zinc (4:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological effects and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lithium, compound with zinc (4:1), involves its interaction with various molecular targets and pathways. The lithium ions can interact with enzymes and proteins, altering their activity and function. Zinc ions can also play a role in stabilizing the structure of certain biomolecules and facilitating catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium, compound with zinc (4:1), include:
- Lithium, compound with aluminum (4:1)
- Lithium, compound with magnesium (4:1)
- Lithium, compound with copper (4:1)
Uniqueness
The uniqueness of lithium, compound with zinc (4:1), lies in its specific stoichiometry and the combination of lithium and zinc. This combination imparts unique chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
103371-91-1 |
|---|---|
Fórmula molecular |
Li4Zn |
Peso molecular |
93.2 g/mol |
InChI |
InChI=1S/4Li.Zn |
Clave InChI |
AXBYTTLEPVEVOK-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Li].[Li].[Li].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)

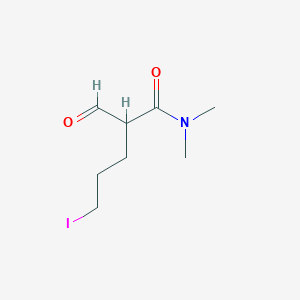
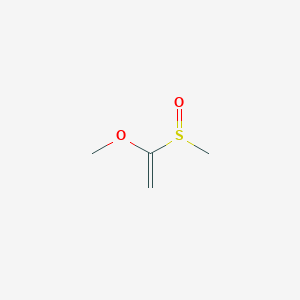

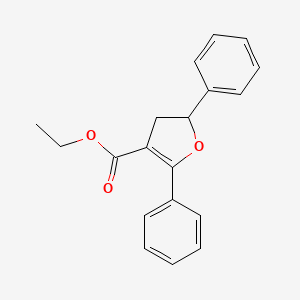
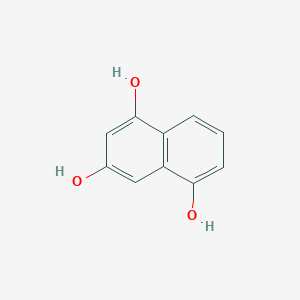
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
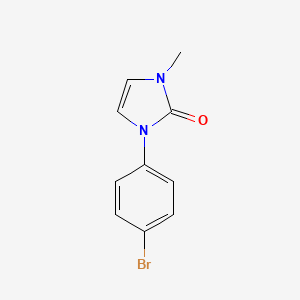
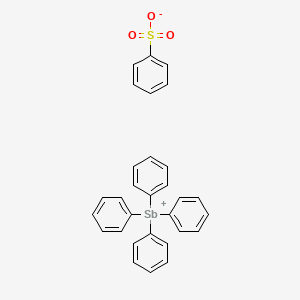
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
